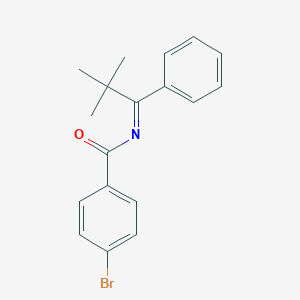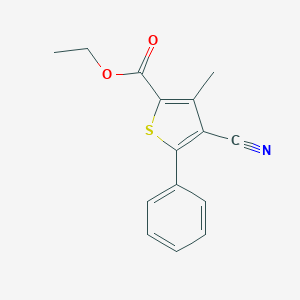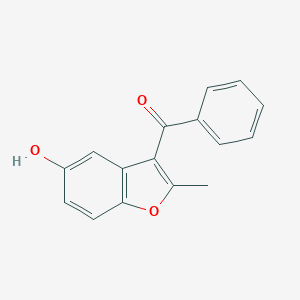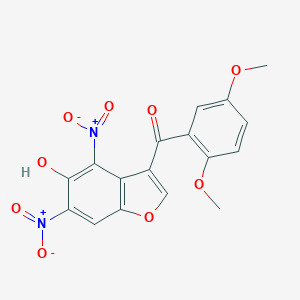
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, also known as BDMP, is a chemical compound that belongs to the family of substituted benzamides. It is a potent and selective inhibitor of the dopamine transporter, and it has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.
Wirkmechanismus
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopamine signaling in experimental models. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are a number of future directions for research involving 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, including the development of more potent and selective dopamine transporter inhibitors, the investigation of the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the exploration of the therapeutic potential of dopamine transporter inhibitors in the treatment of psychiatric disorders such as depression and addiction.
Synthesemethoden
The synthesis of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide involves the reaction of 4-bromo-benzoyl chloride with 2,2-dimethyl-1-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the mechanisms of drug addiction, depression, and other psychiatric disorders that are associated with dopamine dysregulation.
Eigenschaften
Molekularformel |
C18H18BrNO |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide |
InChI |
InChI=1S/C18H18BrNO/c1-18(2,3)16(13-7-5-4-6-8-13)20-17(21)14-9-11-15(19)12-10-14/h4-12H,1-3H3 |
InChI-Schlüssel |
RXCUZDSOMINZSC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)


![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
